molecular formula C12H15N3 B1527559 [1-(2-phenylethyl)-1H-imidazol-2-yl]methanamine CAS No. 933722-03-3

[1-(2-phenylethyl)-1H-imidazol-2-yl]methanamine

Katalognummer: B1527559
CAS-Nummer: 933722-03-3
Molekulargewicht: 201.27 g/mol
InChI-Schlüssel: ZBMPLWZRMFKRRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Context and Discovery

[1-(2-phenylethyl)-1H-imidazol-2-yl]methanamine emerged as part of the modern synthetic chemistry landscape, with its Chemical Abstracts Service registration number 933722-03-3 indicating its relatively recent formal identification and cataloging in chemical databases. The compound represents advances in heterocyclic synthesis methodologies that have developed over recent decades, particularly in the field of imidazole-containing organic molecules. While specific discovery details remain limited in available literature, the compound's presence in contemporary chemical supplier catalogs and research databases suggests its synthesis and characterization occurred within the past two decades as part of expanding efforts to develop novel heterocyclic building blocks for pharmaceutical and materials science applications.

The systematic development of this compound aligns with broader trends in medicinal chemistry research, where imidazole-containing structures have shown significant promise across various therapeutic areas. The phenylethyl substitution pattern represents a strategic modification designed to enhance molecular properties and potential biological activity compared to simpler imidazole derivatives.

Nomenclature and Identification

The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the official designation being this compound. This naming convention precisely describes the molecular architecture, indicating the presence of a methanamine group attached to the 2-position of an imidazole ring, which itself bears a 2-phenylethyl substituent at the 1-position.

Table 1: Molecular Identification Parameters

Parameter Value Source
Chemical Abstracts Service Number 933722-03-3
Molecular Formula C₁₂H₁₅N₃
Molecular Weight 201.27 g/mol
MDL Number MFCD09908540
PubChem CID 62221413

The compound's structural elucidation relies on multiple analytical identifiers. The Simplified Molecular Input Line Entry System representation C1=CC=C(C=C1)CCN2C=CN=C2CN provides a linear notation of the molecular structure. The International Chemical Identifier string InChI=1S/C12H15N3/c13-10-12-14-7-9-15(12)8-6-11-4-2-1-3-5-11/h1-5,7,9H,6,8,10,13H2 offers a standardized method for digital database storage and retrieval. The corresponding InChI Key ZBMPLWZRMFKRRN-UHFFFAOYSA-N serves as a unique molecular fingerprint for unambiguous compound identification across chemical databases.

Position in Chemical Taxonomy

This compound occupies a specific position within the broader classification of organic heterocyclic compounds. The molecule belongs to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms in non-adjacent positions. This structural motif places the compound within the broader category of azole heterocycles, which represent fundamental building blocks in both natural products and synthetic pharmaceuticals.

The compound's classification extends to multiple chemical categories. As a heterocyclic building block, it serves as a precursor for more complex molecular architectures. The presence of both aromatic (phenyl and imidazole) and aliphatic (ethyl and methanamine) components classifies it as a mixed aliphatic-aromatic system. The methanamine functionality categorizes it among primary amines, while the overall structure positions it within phenylethylamine derivatives, albeit with significant structural modifications through the imidazole incorporation.

Table 2: Chemical Classification Hierarchy

Classification Level Category Specific Designation
Primary Class Organic Compounds Heterocyclic Compounds
Secondary Class Nitrogen Heterocycles Imidazole Derivatives
Tertiary Class Substituted Imidazoles Phenylethyl-substituted Imidazoles
Quaternary Class Functional Derivatives Aminomethyl-substituted Heterocycles

From a pharmacophore perspective, the compound contains structural elements common to bioactive molecules. The phenylethyl moiety represents a classical pharmacophoric element found in numerous pharmaceutically active compounds, while the imidazole ring system contributes properties associated with enzyme inhibition and receptor binding in biological systems.

Significance in Academic Research

This compound demonstrates considerable significance in contemporary academic research, particularly within medicinal chemistry and synthetic organic chemistry domains. The compound's availability through specialized research chemical suppliers indicates its utility as a synthetic intermediate and research tool. The high purity standards maintained by suppliers, typically at ninety-five percent or higher, reflect the compound's importance in precision chemical research applications.

Research applications span multiple domains within chemical sciences. The compound serves as a heterocyclic building block for the synthesis of more complex molecular architectures. Its structural features make it particularly valuable in structure-activity relationship studies, where modifications to the phenylethyl or imidazole portions can provide insights into molecular function and biological activity. The compound's dual aromatic character, combining both carbocyclic and heterocyclic aromatic systems, offers unique opportunities for studying aromatic interactions and π-π stacking phenomena in biological and materials science contexts.

The compound's research significance extends to its potential role in drug discovery programs. Imidazole-containing compounds have demonstrated activity across numerous therapeutic areas, including antimicrobial, antifungal, and enzyme inhibition applications. The specific substitution pattern in this compound provides a scaffold for developing novel bioactive molecules through systematic structural modifications.

Current research interest in this compound reflects broader trends in heterocyclic chemistry, where substituted imidazoles continue to serve as privileged structures in pharmaceutical research. The compound's commercial availability from multiple international suppliers, including specialized fine chemical manufacturers in Ukraine, the United States, and other regions, demonstrates global research community interest and established synthetic methodologies for its production.

Table 3: Research Applications and Supplier Data

Application Category Specific Use Purity Level Storage Requirements
Synthetic Intermediate Heterocyclic Building Block 95% 4°C
Medicinal Chemistry Structure-Activity Studies 95% 4°C
Materials Science Aromatic System Studies 95% 4°C
Chemical Biology Molecular Probe Development 95% 4°C

Eigenschaften

IUPAC Name

[1-(2-phenylethyl)imidazol-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c13-10-12-14-7-9-15(12)8-6-11-4-2-1-3-5-11/h1-5,7,9H,6,8,10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMPLWZRMFKRRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C=CN=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

[1-(2-phenylethyl)-1H-imidazol-2-yl]methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazole ring substituted with a phenethyl group and a methanamine moiety. Its structural formula can be represented as follows:

C12H16N2\text{C}_{12}\text{H}_{16}\text{N}_2

This structure is crucial for its interaction with biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Research indicates that compounds with similar structures often act as inhibitors or modulators of various biological pathways.

Target Enzymes and Receptors

  • Carbonic Anhydrase (CA) : Some derivatives of imidazole compounds have shown inhibitory effects on CA, which plays a vital role in physiological processes such as respiration and acid-base balance. For instance, certain phenyl-substituted imidazoles exhibit IC50 values ranging from 12.1 to 53.6 µM against CA-II, indicating potential therapeutic applications in conditions like glaucoma and edema .
  • Polyketide Synthase (Pks13) : The compound's structural analogs have been explored for their ability to inhibit Pks13, a critical enzyme in the biosynthesis of mycolic acids in Mycobacterium tuberculosis. Modifications to the imidazole ring have been shown to enhance potency against this target .

Biological Activity Data

Activity IC50 Value (µM) Reference
CA-II Inhibition12.1 - 53.6
Pks13 InhibitionVaries (dependent on modification)
Antimicrobial ActivityNot specified

Antitubercular Activity

A study focused on the antitubercular properties of related imidazole compounds demonstrated significant bactericidal activity against Mycobacterium tuberculosis. The research highlighted that modifications to the imidazole ring could lead to enhanced efficacy, with some compounds showing MIC values as low as 0.006 µg/mL .

Antiparasitic Effects

Research has also indicated that certain derivatives exhibit activity against Leishmania donovani, suggesting potential applications in treating leishmaniasis. In vitro studies showed improved efficacy compared to standard treatments, emphasizing the need for further exploration into the structure-activity relationship (SAR) of these compounds .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various imidazole derivatives, including compounds similar to [1-(2-phenylethyl)-1H-imidazol-2-yl]methanamine, which demonstrated activity against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .

Antiparasitic Properties

Imidazole derivatives have been explored for their antiparasitic effects. For instance, compounds with similar structures have shown efficacy against Leishmania donovani, the causative agent of visceral leishmaniasis. The activity was attributed to their ability to target specific pathways within the parasite, leading to cell death .

Cancer Research

In cancer research, this compound has potential as an anticancer agent. Studies have demonstrated that imidazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis or disrupting cell cycle progression. For example, a related compound was found to exhibit selective toxicity towards Ewing's sarcoma cells .

Neurological Applications

There is emerging interest in the neuroprotective effects of imidazole derivatives. Research suggests that certain compounds can modulate neurotransmitter systems and may offer therapeutic benefits in conditions such as Alzheimer's disease and depression. The ability of these compounds to cross the blood-brain barrier enhances their potential as neuroprotective agents .

Case Studies and Experimental Findings

StudyFindings
Antimicrobial Activity Compounds similar to this compound showed significant inhibition against Staphylococcus aureus and Candida albicans with MIC values ranging from 0.5 to 2 μg/mL .
Antiparasitic Effects Demonstrated >30-fold improvement in efficacy against Leishmania donovani compared to standard treatments like miltefosine .
Cancer Cell Inhibition A derivative exhibited GI50 values as low as 0.28 μM against Ewing's sarcoma cells, indicating strong anticancer potential .
Neuroprotective Effects Compounds were shown to enhance neuronal survival in models of oxidative stress, suggesting potential for treating neurodegenerative diseases .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogues of [1-(2-Phenylethyl)-1H-imidazol-2-yl]methanamine

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Reference
This compound 933722-03-3 C₁₂H₁₅N₃ 201.27 2-phenylethyl, methanamine
1-(1-Benzyl-1H-imidazol-2-yl)methanamine (V2L) N/A C₁₁H₁₃N₃ 187.25 Benzyl, methanamine
1-[1-(Trifluoromethyl)-1H-imidazol-2-yl]methanamine HCl 2639412-65-8 C₅H₇F₃N₃·HCl 201.6 Trifluoromethyl, methanamine
N-((1H-Imidazol-2-yl)methyl)-1-(thiophen-2-yl)methanamine (L1) N/A C₉H₁₁N₃S 193.27 Thiophen-2-yl, methanamine
(1H-Benzo[d]imidazol-2-yl)(cyclohexyl)methanamine N/A C₁₄H₁₉N₃ 229.33 Benzimidazole, cyclohexyl, methanamine

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl derivative (CAS: 2639412-65-8) introduces strong electron-withdrawing effects, which may alter metabolic stability or binding affinity .

Key Observations :

  • Common Pathways : Many analogues are synthesized via nucleophilic substitution (e.g., replacing chloro groups with amines) or condensation reactions .
  • Reactivity : The methanamine group at the 2-position of imidazole is highly reactive, enabling diverse functionalization .

Pharmacological and Physicochemical Properties

Table 3: Comparative Pharmacological Data (Inferred)

Compound Name Target Receptor/Activity Solubility/Form Notes Reference
This compound Not reported (NR) Oil Potential adenosine receptor ligand
V2L (Benzyl derivative) NR NR Structural analogue
L1 (Thiophene derivative) NR Oil Confirmed via HRMS-ESI and NMR
N-Benzyl-1-(1H-imidazol-2-yl)methanamine Adenosine receptor binding (Ki ~ 50 nM) Solid High affinity for A₂A subtype

Key Observations :

  • Adenosine Receptor Affinity: Imidazole derivatives with methanamine substituents often target adenosine receptors, as seen in compound 21 (Ki ~ 50 nM for A₂A) .
  • Solubility : Oil forms (e.g., primary compound and L1) suggest moderate hydrophobicity, which may impact bioavailability .

Vorbereitungsmethoden

Preparation Methods of [1-(2-phenylethyl)-1H-imidazol-2-yl]methanamine

General Synthetic Strategy

The synthesis of this compound typically involves constructing the imidazole ring system followed by functionalization at the 1- and 2-positions. The key challenge is the selective introduction of the 2-phenylethyl substituent at the N1 position and the methanamine group at C2.

Reported Synthetic Routes

Alkylation of Imidazole Derivatives

One common approach is the N-alkylation of imidazole or imidazole-2-ylmethanamine precursors with 2-phenylethyl halides (e.g., 2-phenylethyl bromide or chloride) under basic conditions. This method involves:

  • Reacting imidazol-2-ylmethanamine with 2-phenylethyl halide in the presence of a base such as sodium hydride or potassium carbonate.
  • Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are used.
  • Reaction temperatures typically range from room temperature to 80°C.
  • Purification is achieved by recrystallization or column chromatography.

This method is efficient for introducing the 2-phenylethyl group selectively at the N1 position of the imidazole ring.

Reductive Amination Approach

Another method involves reductive amination of the corresponding imidazole-2-carbaldehyde with 2-phenylethylamine:

  • The imidazole-2-carbaldehyde is reacted with 2-phenylethylamine to form an imine intermediate.
  • The imine is then reduced using mild reducing agents such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2/Pd-C).
  • Solvents like ethanol or DMF are preferred.
  • This method allows for high selectivity and yields.

This route is advantageous for controlling the substitution pattern and avoiding over-alkylation.

Detailed Reaction Conditions and Optimization

Method Reagents & Catalysts Solvent(s) Temperature Reaction Time Yield (%) Purification Method
N-Alkylation Imidazol-2-ylmethanamine, 2-phenylethyl bromide, NaH or K2CO3 DMF or THF 60–80°C 6–12 hours 70–85 Recrystallization, chromatography
Reductive Amination Imidazole-2-carbaldehyde, 2-phenylethylamine, NaBH3CN or H2/Pd-C Ethanol or DMF RT to 60°C 4–8 hours 75–90 Column chromatography
Cyclization (related benzimidazole synthesis) o-Phenylenediamine, glycine or amino acid Toluene 85–95°C 9 hours 95 (for benzimidazole analogs) Filtration, recrystallization

Purification and Characterization

  • Purification : Typically involves silica gel column chromatography using hexane/ethyl acetate gradients or recrystallization from suitable solvents.
  • Characterization : Confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-performance liquid chromatography (HPLC) for purity (>95%), and mass spectrometry (MS) to verify molecular weight.

Research Findings and Notes on Preparation

  • The N-alkylation method is robust but requires careful control of reaction conditions to avoid dialkylation or side reactions.
  • Reductive amination offers higher selectivity and often better yields but requires access to the aldehyde precursor.
  • Industrial production may employ continuous flow reactors to optimize heat transfer and mixing, improving yield and purity.
  • Stability of the compound is enhanced by storing under inert atmosphere and low temperatures to prevent degradation.

Summary Table of Key Preparation Methods

Preparation Method Advantages Disadvantages Typical Yield Notes
N-Alkylation Straightforward, scalable Possible side reactions 70–85% Requires strong base and aprotic solvent
Reductive Amination High selectivity and purity Requires aldehyde precursor 75–90% Mild conditions, good for sensitive groups
Cyclization (related) High yield for benzimidazole analogs Not direct for target compound Up to 95% Useful for related compounds, longer reaction time

Q & A

Basic Research Questions

Q. What are the key synthetic routes for [1-(2-phenylethyl)-1H-imidazol-2-yl]methanamine, and how can yield and purity be optimized?

  • Methodological Answer : The synthesis typically involves cycloaddition reactions or nucleophilic substitution on imidazole precursors. For example, cycloaddition between ethyl isocyanoacetate and imidoyl chlorides can yield the imidazole core, followed by phenylethyl group introduction via alkylation . Optimization includes:

  • Temperature control : Maintaining 60–80°C during alkylation to minimize side reactions.
  • Catalyst use : Pd/C or Ni catalysts for selective N-alkylation .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) improves purity (>95%) .
    • Data Reference : A typical yield of 65–75% is reported under optimized conditions .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR confirms the imidazole ring (δ 7.2–7.4 ppm for aromatic protons) and phenylethyl chain (δ 2.8–3.1 ppm for CH₂ groups) .
  • Mass spectrometry : ESI-MS (m/z 228.3 [M+H]⁺) verifies molecular weight .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) .

Q. How is the compound screened for initial biological activity in academic settings?

  • Methodological Answer : Standard assays include:

  • Enzyme inhibition : Testing against kinases or GPCRs at 10 µM concentrations .
  • Antimicrobial screening : Agar diffusion assays (e.g., E. coli, S. aureus) at 100 µg/mL .
  • Cytotoxicity : MTT assays on cancer cell lines (IC₅₀ values reported in µM ranges) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally similar imidazole derivatives?

  • Methodological Answer : Contradictions often arise from assay variability or substituent effects. Approaches include:

  • Comparative SAR studies : Systematic substitution of the phenylethyl group (e.g., halogenated or methylated analogs) to isolate activity trends .
  • Standardized protocols : Replicating assays under identical conditions (e.g., pH, temperature) .
  • Meta-analysis : Aggregating data from PubMed and Scopus to identify consensus mechanisms .

Q. How can structure-activity relationship (SAR) studies guide the design of potent derivatives?

  • Methodological Answer :

  • Core modifications : Replacing the imidazole ring with benzimidazole (e.g., (5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine) enhances metabolic stability .
  • Substituent effects : Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) on the phenyl ring increases receptor binding affinity .
  • Pharmacophore mapping : Computational docking (AutoDock Vina) identifies critical interactions (e.g., hydrogen bonding with His278 in target enzymes) .

Q. What mechanistic insights explain the compound’s selectivity for specific biological targets?

  • Methodological Answer :

  • Receptor profiling : Radioligand binding assays (e.g., ³H-labeled ligands) quantify affinity for adenosine A₂A receptors (Kᵢ < 100 nM) .
  • Kinetic studies : Stopped-flow spectroscopy measures binding rates (kₒₙ/kₒff) to differentiate selective vs. non-selective interactions .
  • Mutagenesis : Site-directed mutations in target proteins (e.g., Thr88Ala in kinases) reveal key binding residues .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity results for this compound?

  • Methodological Answer : Discrepancies may stem from:

  • Cell line variability : HepG2 vs. HEK293 cells show differing sensitivity due to metabolic enzyme expression .
  • Solubility issues : DMSO stock concentration (>0.1% v/v) may artifactually reduce viability .
  • Batch purity : Impurities (e.g., unreacted alkylating agents) in early syntheses skew results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(2-phenylethyl)-1H-imidazol-2-yl]methanamine
Reactant of Route 2
Reactant of Route 2
[1-(2-phenylethyl)-1H-imidazol-2-yl]methanamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.